Ceramide 8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceramide 8 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining skin barrier function and hydration.

准备方法

Synthetic Routes and Reaction Conditions: Ceramide 8 can be synthesized through several methods, including traditional chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form this compound .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as metabolic engineering of yeast or bacterial strains to produce ceramides. These methods are considered more environmentally friendly and sustainable compared to traditional chemical synthesis .

化学反应分析

Types of Reactions: Ceramide 8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.

Reduction: Reduction reactions can convert this compound back to its precursor molecules.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various alkylating agents under controlled conditions.

Major Products:

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramide.

Substitution: Modified ceramides with different fatty acid chains or sphingosine backbones.

科学研究应用

Ceramide 8 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.

作用机制

Ceramide 8 exerts its effects through several mechanisms:

Cell Membrane Structure: this compound is a key component of the lipid bilayer, contributing to membrane stability and integrity.

Cellular Signaling: this compound can activate various signaling pathways, including those involved in apoptosis and cell differentiation.

Skin Barrier Function: In the skin, this compound helps to form a protective barrier that prevents water loss and protects against environmental stressors.

相似化合物的比较

Ceramide 8 is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:

Ceramide 1: Known for its role in skin hydration and barrier function.

Ceramide 2: Involved in cellular signaling and apoptosis.

Ceramide 3: Commonly used in skincare products for its moisturizing properties.

Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and sphingosine backbone, which confer distinct biophysical properties and biological functions. Its ability to enhance skin barrier function and retain moisture makes it particularly valuable in dermatological and cosmetic applications .

生物活性

Ceramide 8, also known as N-octanoyl-D-erythro-sphingosine, is a specific type of ceramide that has gained attention for its diverse biological activities, particularly in the context of cancer therapy, metabolic regulation, and skin health. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of Ceramides

Ceramides are a class of bioactive sphingolipids that play critical roles in various cellular processes, including apoptosis, metabolism, and signal transduction. They are synthesized from sphingosine and fatty acyl-CoA, with their biological effects largely dependent on the length and saturation of the acyl chain attached to the sphingosine backbone. This compound specifically features an eight-carbon fatty acyl chain, distinguishing it from other ceramides in terms of its biological function and therapeutic potential.

Induction of Apoptosis

One of the primary biological activities of this compound is its ability to induce apoptosis in cancer cells. A study investigating its effects on human non-small-cell lung cancer (NSCLC) H1299 cells demonstrated that this compound treatment led to increased levels of reactive oxygen species (ROS), which are crucial mediators in apoptosis signaling pathways. The study revealed that:

- Increased ROS Levels : this compound significantly elevated endogenous ROS levels, contributing to cell cycle arrest and apoptosis.

- Cyclin D1 Regulation : Western blot analysis indicated that this compound treatment resulted in increased cyclin D1 levels, which is essential for G1/S phase transition in the cell cycle .

- SOD Modulation : The treatment altered the ratio of superoxide dismutases (SODs), specifically decreasing SOD1 while increasing SOD2 levels, suggesting a complex interplay in oxidative stress management .

Metabolic Regulation

Ceramides are also implicated in metabolic processes, particularly in the context of obesity and insulin resistance. Research indicates that specific ceramides can disrupt metabolic homeostasis by promoting lipotoxicity in various tissues. For instance:

- Obesity-Associated Metabolic Dysfunction : Accumulation of ceramides like this compound in metabolic tissues has been linked to insulin resistance and other metabolic disorders. This accumulation can lead to alterations in fatty acid metabolism and contribute to conditions such as nonalcoholic fatty liver disease (NAFLD) .

- Fatty Acid Uptake and Storage : this compound has been shown to stimulate cellular uptake of fatty acids while inhibiting lipolysis in adipocytes, thus influencing energy storage dynamics within cells .

Cancer Therapy

The apoptotic properties of this compound position it as a potential chemotherapeutic agent. Its ability to induce cell death selectively in cancer cells while modulating oxidative stress pathways makes it a candidate for further investigation in cancer treatment strategies.

Dermatological Uses

This compound is also utilized in skincare formulations due to its role in maintaining skin barrier integrity. Clinical studies have shown that moisturizers containing ceramides can significantly improve skin hydration and reduce symptoms associated with atopic dermatitis (AD). For example:

- Efficacy Comparison : In a clinical trial comparing moisturizers with this compound against standard treatments, significant improvements were noted in SCORAD scores (a measure of eczema severity), indicating better management of AD symptoms with ceramide-containing products .

Table 1: Effects of this compound on H1299 Cells

| Parameter | Control | This compound Treatment |

|---|---|---|

| ROS Levels | Baseline | Increased |

| Cyclin D1 Expression | Low | High |

| SOD1 Levels | Normal | Decreased |

| SOD2 Levels | Normal | Increased |

| Apoptotic Cell Percentage | Low | High |

Table 2: Clinical Efficacy of Moisturizers Containing this compound

| Study | Treatment Group SCORAD Change | Comparison Group SCORAD Change |

|---|---|---|

| Nurasrifah et al. (2023) | -13.83 ± 1.83 | -13.04 ± 3.22 |

| Comparative Analysis | Significant Difference | P = 0.003 |

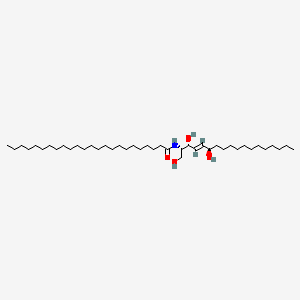

属性

CAS 编号 |

873802-43-8 |

|---|---|

分子式 |

C42H83NO4 |

分子量 |

666.1 g/mol |

IUPAC 名称 |

N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1 |

InChI 键 |

ZBQZXOVJGDSANU-SPUWTEBASA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。